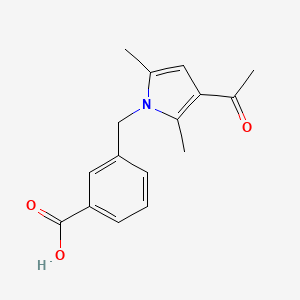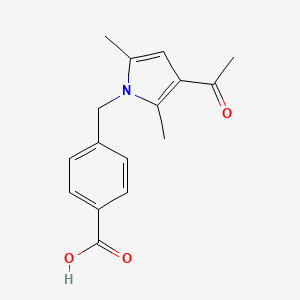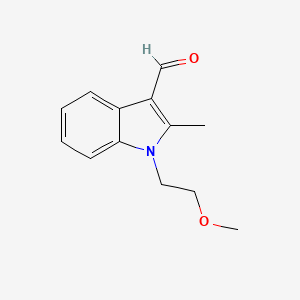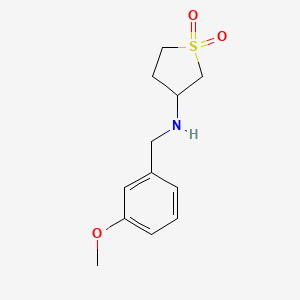![molecular formula C30H44Cl2F6P2Pd B3164081 ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride CAS No. 887919-36-0](/img/structure/B3164081.png)
ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride is a chemical compound that combines a phosphine ligand with palladium dichloride. This compound is known for its applications in catalysis, particularly in cross-coupling reactions which are essential in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride typically involves the reaction of ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized palladium species.
Reduction: It can also be reduced, typically in the presence of reducing agents, to form lower oxidation state palladium complexes.
Substitution: The compound can participate in substitution reactions where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species.
科学研究应用
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, aiding in the synthesis of compounds with potential therapeutic applications.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), contributing to the development of new medications.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, where its catalytic properties are highly valued.
作用机制
The mechanism by which ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the phosphine ligand to the palladium center. This coordination facilitates the activation of substrates in catalytic cycles, enabling various chemical transformations. The molecular targets and pathways involved include the formation of palladium-carbon bonds, which are crucial in cross-coupling reactions.
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex used in similar catalytic applications.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in cross-coupling reactions.
Bis(dibenzylideneacetone)palladium(0): A palladium(0) complex with applications in organic synthesis.
Uniqueness
Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride is unique due to the presence of the trifluoromethyl group, which can influence the electronic properties of the compound, potentially enhancing its catalytic activity and selectivity in certain reactions.
属性
CAS 编号 |
887919-36-0 |
|---|---|
分子式 |
C30H44Cl2F6P2Pd |
分子量 |
757.9 g/mol |
IUPAC 名称 |
ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;dichloropalladium |
InChI |
InChI=1S/2C15H22F3P.2ClH.Pd/c2*1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18;;;/h2*7-10H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
ATVRGWRBZLLSJD-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.[Cl-].[Cl-].[Pd+2] |
规范 SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.Cl[Pd]Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


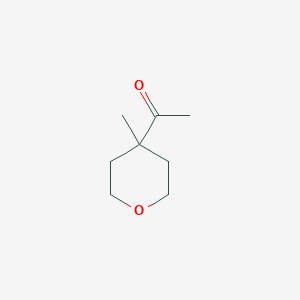
![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)





